molecular formula C13H16ClNO2 B297823 3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide

3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B297823
M. Wt: 253.72 g/mol
InChI Key: PDVDEKAPVFUIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom and a methyl group, as well as a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylbenzoic acid and tetrahydrofuran-2-ylmethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated carboxylic acid is then reacted with tetrahydrofuran-2-ylmethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrofuran ring and the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields 3-chloro-4-methylbenzoic acid and tetrahydrofuran-2-ylmethylamine.

Scientific Research Applications

3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methyl-N-(phenylmethyl)benzamide
  • 3-chloro-4-methyl-N-(cyclohexylmethyl)benzamide
  • 3-chloro-4-methyl-N-(tetrahydropyran-2-ylmethyl)benzamide

Uniqueness

3-chloro-4-methyl-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

3-chloro-4-methyl-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H16ClNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16)

InChI Key

PDVDEKAPVFUIDZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.